AA-14
Description
Discovery and Development Background
This compound emerged from structure-based drug discovery efforts targeting GPR101, an orphan G protein-coupled receptor with constitutive activity. The compound was identified through computational screening approaches that leveraged the cryo-electron microscopy structure of GPR101 constitutively coupled to Gs heterotrimer. This structural information revealed a unique side pocket in GPR101 that facilitated in silico screening to identify four small-molecule agonists, with this compound being the most promising candidate.
The development of this compound represents a significant advancement in orphan GPCR pharmacology, as GPR101 had previously lacked known endogenous ligands despite its important roles in growth regulation and energy homeostasis. The compound's discovery was particularly valuable given GPR101's involvement in X-linked acrogigantism, a rare condition characterized by excessive growth hormone secretion. Research teams utilized advanced structural biology techniques combined with computational drug design to identify this compound as a selective agonist capable of modulating GPR101 signaling pathways.
Chemical Classification and Nomenclature
This compound, formally designated as 1-(4-methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea, belongs to the thiourea class of organic compounds. The compound bears the Chemical Abstracts Service (CAS) registry number 723740-38-3 and has a molecular formula of C14H12F3N3S with a molecular weight of 311.33 g/mol. The systematic International Union of Pure and Applied Chemistry name reflects its structural components: a methylpyridine moiety linked through a thiourea bridge to a trifluoromethylphenyl group.
The compound's chemical structure features several key pharmacophoric elements that contribute to its biological activity. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the pyridine ring provides opportunities for hydrogen bonding with the target receptor. The thiourea linker serves as both a structural spacer and a potential hydrogen bond donor/acceptor, facilitating receptor binding interactions. This unique combination of functional groups contributes to this compound's selectivity for GPR101 over other G protein-coupled receptors.
Historical Context in GPR101 Research
GPR101 research has evolved significantly since the receptor's initial characterization as an orphan GPCR. The receptor gained clinical attention following the identification of its role in X-linked acrogigantism, a rare disorder caused by GPR101 gene duplication. Early studies established GPR101's constitutive activity and its ability to activate multiple G protein pathways, including Gs, Gq/11, and G12/13. However, the lack of selective pharmacological tools limited deeper investigation of GPR101's physiological functions.
The development of this compound marked a turning point in GPR101 research, providing the first selective small-molecule agonist for this orphan receptor. Prior to this compound's identification, researchers relied primarily on genetic approaches and overexpression studies to understand GPR101 function. The availability of a selective pharmacological tool enabled more precise investigation of GPR101's roles in growth hormone regulation, energy homeostasis, and potential therapeutic applications. This advancement facilitated studies demonstrating GPR101's involvement in age-related physiological decline and its potential as a target for rejuvenating therapies.
Significance in Receptor Pharmacology
This compound's significance extends beyond its specific effects on GPR101 to broader implications for orphan GPCR drug discovery and receptor pharmacology. The compound exemplifies successful structure-based drug design applied to challenging targets, demonstrating how detailed structural information can guide the identification of selective ligands for previously undruggable receptors. The cryo-electron microscopy structure of this compound bound to GPR101-Gs complex provided direct evidence of the compound's binding mode at the identified side pocket.
From a pharmacological perspective, this compound exhibits remarkable selectivity for GPR101, showing minimal activity against related G protein-coupled receptors. The compound demonstrates distinct potency profiles across different signaling pathways, with EC50 values of 0.37 μM for Gs activation, 0.88 μM for Gq pathway activation, and 2.14 μM for β-arrestin2 recruitment. This differential potency profile suggests that this compound may exhibit biased agonism, preferentially activating certain downstream signaling cascades over others. Such selectivity profiles are increasingly recognized as important for developing safer and more effective GPCR-targeted therapeutics.
Properties
Molecular Formula |
C14H12F3N3S |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
1-(4-methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C14H12F3N3S/c1-9-5-6-18-12(7-9)20-13(21)19-11-4-2-3-10(8-11)14(15,16)17/h2-8H,1H3,(H2,18,19,20,21) |
InChI Key |
FSUJUFLZGYFLEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
AA-14 is synthesized via nucleophilic addition of 4-methylpyridin-2-amine to 3-(trifluoromethyl)phenyl isothiocyanate in anhydrous solvents:
Protocol
-
Reagents :
-
Procedure :
Limitations
Mechanochemical Synthesis via Ball Milling
Solvent-Free Approach
Mechanochemical synthesis using ball mills enables rapid, quantitative yields without solvents:
Protocol
Advantages
-
Time : 10 minutes vs. 24 hours in solution.
-
Purity : Avoids solvate formation (e.g., ethyl acetate adducts in solution synthesis).
Optimization Strategies
Liquid-Assisted Grinding (LAG)
For recalcitrant substrates (e.g., electron-deficient isothiocyanates):
Temperature Control
Characterization and Validation
Spectroscopic Data
Comparative Analysis of Methods
| Parameter | Solution-Phase | Mechanochemical |
|---|---|---|
| Reaction Time | 12–24 hours | 10–15 minutes |
| Yield | 75–85% | ≥99% |
| Solvent Use | 50–100 mL/g | 0 mL/g |
| Purification Needed | Yes | No |
| Energy Efficiency | Low | High |
Challenges and Pitfalls
Substrate Sensitivity
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structure and Function
The AA14 family consists of enzymes that are characterized by their ability to oxidatively cleave polysaccharides, particularly cellulose and hemicellulose. Recent studies have identified specific LPMOs within this family, such as TrAA14A from Talaromyces rugulosus, which demonstrates significant oxidative activity on various substrates including amorphous cellulose and xyloglucan . The unique electrostatic properties of these enzymes contribute to their substrate specificity and catalytic efficiency, making them vital for biomass degradation.
Biorefinery Processes
The application of AA14 enzymes in biorefineries is particularly promising. Their ability to degrade lignocellulosic biomass can significantly enhance the efficiency of biofuel production. By breaking down the recalcitrant structure of plant cell walls, AA14 enzymes facilitate the release of fermentable sugars, which can be converted into bioethanol or other bio-based products .
Case Studies
- Enhanced Cellulose Hydrolysis : A study demonstrated that TrAA14A could boost cellulose hydrolysis when combined with glycoside hydrolases (GHs). The enzyme was shown to effectively oxidize both C1 and C4 carbons in cellulose, resulting in increased yields of cello-oligosaccharides from regenerated amorphous cellulose .
- Application in Eucalyptus Pulp : Research indicated that TrAA14A could simultaneously oxidize cellulose and hemicellulose in natural substrates like fibrillated eucalyptus pulp. This dual activity is crucial for improving the overall efficiency of lignocellulosic biomass conversion processes .
- Potential for Waste Management : The use of AA14 enzymes extends beyond biofuel production; they also hold potential for waste management applications by aiding in the breakdown of agricultural residues and other lignocellulosic waste materials, thus contributing to sustainable waste management practices .
Comparative Data Table
| Enzyme | Source Organism | Substrate Specificity | Industrial Application |
|---|---|---|---|
| TrAA14A | Talaromyces rugulosus | Cellulose, Xyloglucan | Biofuel production, waste management |
| PcAA14B | Pycnoporus coccineus | Xylan, Cellulose | Biorefinery processes |
Mechanism of Action
The mechanism of action of N-(4-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
While AA-14 is the most extensively characterized GPR101 agonist, three additional small molecules were identified in the same study (referred to as Compounds 1–3 in ). Below is a detailed comparison:
Structural and Binding Characteristics
- Key Insights :
- This compound exhibits superior binding affinity and structural validation compared to other candidates. Its interaction with Phe156, Trp214, and Tyr267 in GPR101’s side pocket is critical for stabilizing the active state .
- Compounds 1–3 show lower bias factors (β) toward Gs signaling, suggesting reduced efficacy in pathway-specific activation .
Functional and Pharmacological Profiles
- Key Insights :
- This compound demonstrates the highest potency in restoring GH/IGF-1 axis function and metabolic parameters.
- Compounds 1–3 show diminished efficacy in vivo, likely due to weaker receptor engagement or off-target effects.
Q & A
Q. How can researchers integrate this compound findings into broader theoretical frameworks?
- Methodological Answer : Perform systematic literature reviews to map this compound’s role in existing pathways (e.g., enzymatic inhibition). Use citation tracking tools (e.g., Web of Science) to identify knowledge gaps and propose testable hypotheses for follow-up studies .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
